Dual RIPK1/RIPK3 Binding Affinity Versus Single-Target Comparators
GSK2593074A directly binds both RIPK1 and RIPK3 with distinct affinities: Kd of 130 nM for RIPK1 and 12 nM for RIPK3 as determined by biochemical binding assays [1]. In contrast, Necrostatin-1s (Nec-1s) is a RIPK1-selective inhibitor lacking RIPK3 engagement, while GSK'843 is RIPK3-selective (IC50 = 8.6 nM for RIPK3 kinase domain binding; IC50 = 6.5 nM for kinase activity) with no RIPK1 activity [1][2].
| Evidence Dimension | Kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | RIPK1 Kd = 130 nM; RIPK3 Kd = 12 nM |
| Comparator Or Baseline | Nec-1s: RIPK1-selective only, no RIPK3 binding. GSK'843: RIPK3 IC50 = 8.6 nM (binding), 6.5 nM (activity); no RIPK1 binding |
| Quantified Difference | GSK2593074A provides dual RIPK1/RIPK3 target engagement versus single-target comparators; 11-fold higher RIPK3 vs RIPK1 affinity (12 nM vs 130 nM) |
| Conditions | Biochemical binding assay; purified kinase domains |
Why This Matters
For studies requiring concurrent RIPK1 and RIPK3 pathway interrogation, GSK2593074A enables single-compound dual-target blockade whereas alternative compounds require combination dosing with attendant pharmacokinetic complexity.
- [1] Zhou T, Wang Q, Phan N, Ren J, Yang H, Feldman CC, Feltenberger JB, Ye Z, Wildman SA, Tang W, Liu B. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models. Cell Death Dis. 2019 Mar 6;10(3):226. View Source
- [2] Adooq Bioscience. GSK-843 (GSK'843) Datasheet: RIP3 kinase domain binding IC50 = 8.6 nM; kinase activity inhibition IC50 = 6.5 nM. View Source
